Antiviral Potency (EC50) Comparison: INSCoV-600K(1) vs. Nirmatrelvir and GC376
In a SARS-CoV-2 infected Vero E6 cell assay, INSCoV-600K(1) exhibits an EC50 of 11,400 nM (11.4 μM) [1]. This positions its cellular antiviral potency as substantially lower than the clinically approved nirmatrelvir (EC50 of 74.5 nM in Vero E6 cells ) but within the same order of magnitude as the research tool carmofur (EC50 of 24.30 μM in Vero cells [2]).
| Evidence Dimension | Antiviral activity (EC50) |
|---|---|
| Target Compound Data | 11.4 μM (11,400 nM) |
| Comparator Or Baseline | Nirmatrelvir: 0.0745 μM (74.5 nM); Carmofur: 24.30 μM |
| Quantified Difference | 153-fold less potent than nirmatrelvir; 2.1-fold more potent than carmofur |
| Conditions | SARS-CoV-2 infected Vero E6 cells |
Why This Matters
This intermediate potency makes INSCoV-600K(1) a suitable tool compound for investigating structure-activity relationships or as a reference control, distinct from both high-potency clinical candidates and lower-potency probes.
- [1] BindingDB. BDBM512777 (INSCoV-600K(1)) EC50 data. View Source
- [2] Nature Structural & Molecular Biology. Carmofur EC50 data. View Source
